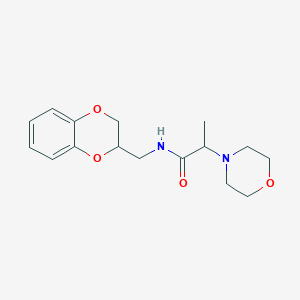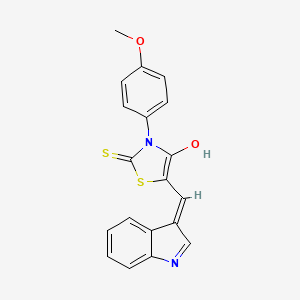![molecular formula C18H17N3O2 B6131139 2-[(4-ethoxyphenyl)amino]-6-phenyl-4(3H)-pyrimidinone](/img/structure/B6131139.png)
2-[(4-ethoxyphenyl)amino]-6-phenyl-4(3H)-pyrimidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-ethoxyphenyl)amino]-6-phenyl-4(3H)-pyrimidinone is a chemical compound that belongs to the class of pyrimidines. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been studied for its various biological activities, including anticancer, anti-inflammatory, and antibacterial properties.
科学的研究の応用
2-[(4-ethoxyphenyl)amino]-6-phenyl-4(3H)-pyrimidinone has been studied for its various biological activities. It has been found to exhibit significant anticancer activity against several cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to possess anti-inflammatory and antibacterial properties. Moreover, this compound has been studied for its potential as a photosensitizer in photodynamic therapy, which is a non-invasive treatment for cancer.
作用機序
The mechanism of action of 2-[(4-ethoxyphenyl)amino]-6-phenyl-4(3H)-pyrimidinone is not fully understood. However, it has been suggested that the compound exerts its anticancer activity by inducing apoptosis, which is a programmed cell death process. It has also been reported to inhibit the activity of certain enzymes involved in cancer cell proliferation. Additionally, this compound has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-[(4-ethoxyphenyl)amino]-6-phenyl-4(3H)-pyrimidinone has been reported to exhibit significant biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. Moreover, it has been found to inhibit the growth and proliferation of bacteria. Additionally, this compound has been shown to possess anti-inflammatory activity, which may be useful in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the advantages of using 2-[(4-ethoxyphenyl)amino]-6-phenyl-4(3H)-pyrimidinone in lab experiments is its potential as an anticancer agent. It has been shown to exhibit significant activity against several cancer cell lines, which makes it a promising candidate for further development. Another advantage is its potential as a photosensitizer in photodynamic therapy. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its activity. Moreover, the synthesis of this compound can be challenging, which may limit its availability for lab experiments.
将来の方向性
There are several future directions for the research on 2-[(4-ethoxyphenyl)amino]-6-phenyl-4(3H)-pyrimidinone. One direction is to further investigate its mechanism of action, which may provide insights into its potential applications in medicinal chemistry. Another direction is to optimize its synthesis method to improve the yield and availability of the compound. Moreover, further studies are needed to evaluate its potential as a photosensitizer in photodynamic therapy. Additionally, the antibacterial and anti-inflammatory properties of this compound need to be further investigated for their potential applications in the treatment of bacterial infections and inflammatory diseases.
合成法
The synthesis of 2-[(4-ethoxyphenyl)amino]-6-phenyl-4(3H)-pyrimidinone can be achieved by several methods. One of the most commonly used methods is the Biginelli reaction. In this reaction, ethyl acetoacetate, benzaldehyde, and urea are reacted in the presence of a catalyst to yield the desired product. Another method involves the reaction of 4-ethoxyaniline with phenylacetaldehyde and ethyl acetoacetate in the presence of a catalyst. The yield of the product can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
特性
IUPAC Name |
2-(4-ethoxyanilino)-4-phenyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-2-23-15-10-8-14(9-11-15)19-18-20-16(12-17(22)21-18)13-6-4-3-5-7-13/h3-12H,2H2,1H3,(H2,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIGOVCANCQHKHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=CC(=O)N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B6131058.png)
![4-[2-(2,2-diphenylethyl)-4-morpholinyl]-4-oxobutanamide](/img/structure/B6131060.png)
![6-methyl-1-(4-methylphenyl)-2-[2-(4-morpholinyl)ethyl]-5-phenyl-4(1H)-pyrimidinone hydrochloride](/img/structure/B6131066.png)
![N-(2,4-dichlorophenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B6131070.png)
![5-{1-[5-(3-methylphenyl)-2-furoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6131077.png)
![[1-(2,1,3-benzothiadiazol-5-ylmethyl)-3-(3-phenylpropyl)-3-piperidinyl]methanol](/img/structure/B6131089.png)
![4-bromo-2-[(9H-carbazol-9-ylimino)methyl]phenol](/img/structure/B6131098.png)
![2-{1-(3-methylbutyl)-4-[1-(2-phenylethyl)-4-piperidinyl]-2-piperazinyl}ethanol](/img/structure/B6131104.png)



![ethyl 3-(2-fluorobenzyl)-1-[(5-methyl-1H-pyrazol-3-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B6131136.png)

![methyl 4-[2-(allylthio)-4,6-dioxo-3,4,5,6,7,8,9,10-octahydropyrimido[4,5-b]quinolin-5-yl]benzoate](/img/structure/B6131150.png)